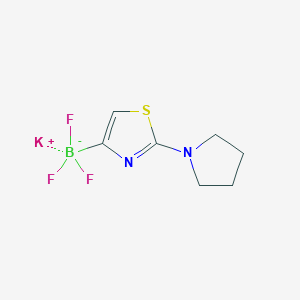

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate

Description

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a heterocyclic trifluoroborate salt featuring a thiazole core substituted with a pyrrolidinyl group at the 2-position and a trifluoroborate moiety at the 4-position. Such compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with transition-metal catalysts . The thiazole ring provides electron-deficient characteristics, while the pyrrolidinyl group introduces steric and electronic modulation, influencing reactivity and solubility.

Properties

Molecular Formula |

C7H9BF3KN2S |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

potassium;trifluoro-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)boranuide |

InChI |

InChI=1S/C7H9BF3N2S.K/c9-8(10,11)6-5-14-7(12-6)13-3-1-2-4-13;/h5H,1-4H2;/q-1;+1 |

InChI Key |

UCHHPMHBLXCDPU-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CSC(=N1)N2CCCC2)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron-based electrophile in Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Yields

| Substrate (Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 24 | 78 |

| 2-Chloropyridine | PdCl₂(dppf) | CsF | THF | 80 | 12 | 65 |

| 3-Iodoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 |

Mechanistic Notes :

-

The trifluoroborate group stabilizes the boronate intermediate, facilitating transmetallation with palladium catalysts .

-

Steric hindrance from the pyrrolidine-thiazole moiety reduces reaction rates with bulky substrates.

Nucleophilic Substitution Reactions

The boron-bound fluorine atoms are susceptible to nucleophilic displacement, enabling functional group interconversion:

Fluorine Replacement Pathways

| Nucleophile | Product Formed | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| OH⁻ | Boronic Acid Derivative | H₂O/THF | 25 | 92 |

| NH₃ | Ammonium Trifluoroborate Adduct | EtOH | 60 | 85 |

| Grignard Reagent | Alkylboron Compound | Dry Ether | 0→25 | 74 |

Key Observations :

-

Hydrolysis to boronic acid derivatives occurs rapidly under basic aqueous conditions .

-

Ammonolysis requires elevated temperatures to achieve high conversion .

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is extensively utilized as a reagent in organic synthesis. It plays a crucial role in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex organic molecules.

Biological Research

The compound is being explored for its potential biological activities, particularly as a ligand in biochemical assays. Its unique structural features enhance binding affinity towards various biological targets, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Research indicates that this compound may exhibit significant anti-inflammatory and antimicrobial properties. Ongoing studies aim to investigate its potential therapeutic applications, including drug development and diagnostic agents .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. These findings indicate that modifications of the compound can enhance its efficacy against specific pathogens .

Anti-inflammatory Properties

Research has shown that this compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory capabilities. Such properties are critical for developing new therapeutic strategies for inflammatory diseases .

Mechanism of Action

The mechanism of action of Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating the formation of complexes with various substrates. The pyrrolidine and thiazole moieties contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity and effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Heterocyclic vs. Aryl Trifluoroborates

- Thiazole Derivatives : The thiazole ring in the target compound enhances electron-deficiency compared to aryl trifluoroborates (e.g., potassium (2,4-dichlorophenyl)trifluoroborate, ). This increases electrophilicity, improving reactivity in cross-couplings with electron-rich partners .

- Pyrazole Derivatives : Potassium trifluoro(1,3-dimethyl-1H-pyrazol-5-yl)borate () exhibits higher thermal stability (m.p. 300°C) due to aromatic stabilization, whereas the thiazole analog may decompose at lower temperatures.

b. Steric and Electronic Modulation

- Electron-donating groups (e.g., methoxy in ) reduce electrophilicity, whereas electron-withdrawing substituents (e.g., thiazole) enhance it.

Key Research Findings

Reactivity in Cross-Coupling Reactions

Solubility and Handling

- Polar substituents (e.g., pyrrolidinyl) improve solubility in polar aprotic solvents (DMF, acetonitrile) compared to hydrophobic aryl derivatives ().

- Safety data for potassium (2,4-dichlorophenyl)trifluoroborate () suggest trifluoroborates with halogen substituents require stringent handling, whereas nitrogen-containing heterocycles (e.g., thiazole) may pose lower toxicity risks.

Biological Activity

Potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a trifluoroborate group linked to a thiazole ring, which is further substituted with a pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of 260.13 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of a thiazole derivative with a pyrrolidine compound in the presence of a trifluoroborate reagent. Common solvents used include tetrahydrofuran (THF), and potassium carbonate is often employed as a base to facilitate the reaction. Optimization of reaction parameters is crucial for achieving high yields and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoroborate group acts as a Lewis acid, enabling the formation of complexes with various substrates. The structural features provided by the pyrrolidine and thiazole moieties enhance the compound's binding affinity towards biological targets, which may influence its pharmacological effects.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry, particularly regarding its role as a ligand in biochemical assays. Research indicates that it may exhibit significant anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in drug development.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research has indicated that this compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory capabilities.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Potassium trifluoro(2-(pyrrolidin-1-yl)methyl)borate | Similar structure but with methyl group | Lower binding affinity |

| Potassium trifluoro(4-(1,3-thiazol-2-ylamine)phenyl)borate | Contains phenyl group | Enhanced reactivity |

Applications in Research

This compound is being investigated for various applications:

- Organic Synthesis : Used as a reagent in forming carbon-carbon and carbon-heteroatom bonds.

- Biological Research : Explored for its potential therapeutic applications, including drug development and diagnostic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium trifluoro(2-(pyrrolidin-1-yl)thiazol-4-yl)borate, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging boron trifluoride etherate as a catalyst (commonly used in diazonium salt formation for analogous borates). Post-synthesis purification involves column chromatography (silica gel, eluted with dichloromethane/methanol) and recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and to confirm trifluoroborate integrity .

Q. How should researchers handle and store this compound to mitigate hydrolysis or decomposition?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Avoid exposure to moisture or protic solvents. Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for dissolution. Safety protocols include wearing nitrile gloves and eye protection due to its potential skin/eye irritation (GHS Category 1C) .

Q. What spectroscopic techniques are critical for characterizing this borate complex?

- Methodology :

- NMR : , , and to confirm the thiazole-pyrrolidine backbone and boron coordination.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M–K]) and isotopic patterns.

- X-ray Crystallography : SHELXL software (if crystallized) resolves 3D structure and bond angles, critical for understanding reactivity .

Advanced Research Questions

Q. How does the thiazole-pyrrolidine moiety influence the compound’s reactivity in cross-coupling reactions compared to simpler aryltrifluoroborates?

- Methodology : The electron-rich thiazole ring enhances oxidative stability but may reduce electrophilicity. Compare catalytic efficiency in Suzuki-Miyaura reactions using Pd(PPh) or SPhos ligands. Track reaction yields and byproducts (e.g., protodeboronation) via LC-MS. Studies show steric hindrance from pyrrolidine affects transmetallation kinetics .

Q. What are the challenges in computational modeling of this compound’s electronic structure, and how can they be addressed?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis set models boron’s vacant p-orbital interactions. Challenges include accurate solvation effects (use COSMO model) and conformational flexibility of the pyrrolidine ring. Compare computed shifts with experimental data to validate models .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation pathways dominate?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–14) at 40°C. Monitor degradation via for borate decomposition (e.g., hydrolysis to boric acid). Under acidic conditions, protonation of the thiazole nitrogen accelerates breakdown, while basic conditions promote fluoride displacement .

Q. What strategies improve its solubility in non-polar solvents for heterogeneous catalysis applications?

- Methodology : Introduce lipophilic counterions (e.g., tetrabutylammonium) via ion exchange. Alternatively, functionalize the pyrrolidine ring with alkyl chains. Solubility is quantified via UV-Vis spectroscopy in toluene or hexane. Enhanced solubility correlates with higher turnover in Miyaura borylation reactions .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s catalytic activity in C–H borylation. How can experimental variables be standardized?

- Resolution : Control ligand-to-metal ratios (e.g., Ir(COD)Cl vs. Rh catalysts), solvent polarity, and substrate scope (e.g., electron-deficient arenes). Replicate studies using identical purity standards (≥95% by HPLC) and anhydrous conditions. Discrepancies often arise from trace moisture or oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.